molecular formula C9H10BrNO B2581260 5-Bromo-1-cyclobutylpyridin-2(1H)-one CAS No. 1934626-97-7

5-Bromo-1-cyclobutylpyridin-2(1H)-one

Cat. No.: B2581260
CAS No.: 1934626-97-7
M. Wt: 228.089
InChI Key: YMAWMZFTMXLQHQ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclobutylpyridin-2(1H)-one is a brominated pyridin-2-one derivative intended for research and development purposes. This compound is part of a class of heterocyclic building blocks that are of significant interest in medicinal chemistry, particularly in the synthesis of potential analgesic agents . Compounds based on the pyridin-2(1H)-one scaffold have been investigated in structure-activity relationship (SAR) studies and have shown promising anti-allodynic effects in preclinical models of inflammatory and neuropathic pain . The bromine atom at the 5-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to explore a diverse chemical space . The cyclobutyl group attached to the ring nitrogen contributes to the molecule's stereoelectronics and lipophilicity, which can influence its biological activity and pharmacokinetic properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-1-cyclobutylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-5-9(12)11(6-7)8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWMZFTMXLQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclobutylpyridin-2(1H)-one typically involves the bromination of 1-cyclobutylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclobutylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclobutylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

Key analogs of 5-Bromo-1-cyclobutylpyridin-2(1H)-one include compounds with variations in the 1-position substituent or additional halogenation. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₉H₁₀BrNO 228.09 Cyclobutyl (strained ring) Discontinued; potential steric effects and reactivity due to ring strain.
5-Bromo-1-isopropylpyridin-2(1H)-one C₈H₁₀BrNO 216.08 Isopropyl (branched alkyl) Used as a building block; higher solubility in organic solvents .
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one C₁₀H₁₂BrNO₂ 258.11 Tetrahydropyranyl (oxygen-containing ring) Enhanced polarity due to ether oxygen; potential for hydrogen bonding.
5-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 188.03 Methyl (small alkyl) Simpler structure; lower molecular weight; higher similarity score (0.78) .
5-Bromo-3-fluoropyridin-2(1H)-one C₅H₃BrFNO ~192.99 3-Fluoro (electron-withdrawing) Increased electrophilicity; similarity score 0.95 to parent compound .
Substituent Effects:
  • Isopropyl/Tetrahydropyranyl : Bulkier groups reduce conformational flexibility but improve lipid solubility.
  • Methyl: Minimal steric hindrance, favoring reactions at the pyridinone core.
  • 3-Fluoro : Electron-withdrawing effects enhance electrophilic substitution at the 5-bromo position .

Physicochemical Properties

  • Molecular Weight : The cyclobutyl derivative (228.09 g/mol) is heavier than methyl (188.03 g/mol) and isopropyl (216.08 g/mol) analogs, affecting pharmacokinetics in drug design .
  • Solubility : Isopropyl and tetrahydropyranyl derivatives show better solubility in organic solvents compared to the cyclobutyl variant, which may require specialized solvents .

Research Findings and Data

NMR Spectral Trends (Hypothetical Analysis)

While direct NMR data for the cyclobutyl derivative is unavailable, analogs provide insights:

  • 1H NMR : Cyclobutyl protons typically resonate at δ 2.0–3.0 ppm (complex splitting due to ring strain), whereas isopropyl methyl groups appear as a septet (δ 1.0–1.5 ppm) .

  • 13C NMR : The cyclobutyl carbon adjacent to nitrogen may show deshielding (~δ 60–70 ppm) compared to tetrahydropyranyl carbons (δ 70–80 ppm) .

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